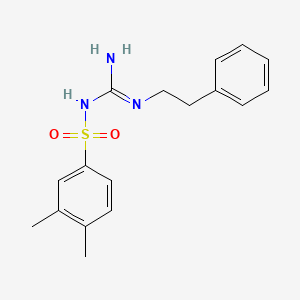

![molecular formula C23H23NO3S B2551135 4-甲基-3-[(2-甲基苯基)磺酰基]-2-[(2-甲基-2-丙烯基)氧基]-6-苯基吡啶 CAS No. 344278-79-1](/img/structure/B2551135.png)

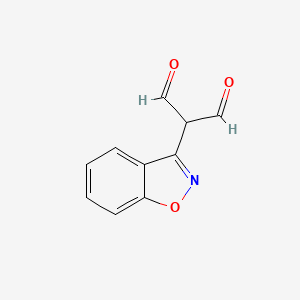

4-甲基-3-[(2-甲基苯基)磺酰基]-2-[(2-甲基-2-丙烯基)氧基]-6-苯基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stereochemistry Controlled by an Asymmetric Sulfur Atom

The study of ligands such as 4-methylthio-6-phenyl-2,2'-bipyridine and its derivatives, including sulfoxide and sulfone, has revealed significant insights into stereochemistry influenced by an asymmetric sulfur atom. These compounds, characterized by single crystal X-ray diffraction, exhibit intramolecular hydrogen bonds and crystallize in similar space groups. The presence of the asymmetric sulfur atom in the sulfoxide ligand leads to diastereoisomers that can be distinguished by NMR spectroscopy. Moreover, the formation of a kryptoracemate in the solid state of an iridium complex is a rare example, highlighting the complex's potential for further study, although its electroluminescent properties may not be suitable for light-emitting electrochemical cells (LECs) .

Double Reduction of Cyclic Sulfonamides

The double reduction of cyclic sulfonamide precursors, which are prepared via a stereoselective intramolecular Heck reaction, has been successfully employed to synthesize compounds like (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. This method represents an efficient approach to construct molecules where the aryl sulfonyl group serves dual functions: as an N-protecting group and as an aryl donor. The use of stronger reducing conditions allows for the preparation of molecules with both the sulfonamide functional group and the aromaticity of the aryl substituent being destroyed .

Selective COX-2 Inhibitors

A series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines has been synthesized, with the aim of inhibiting cyclooxygenase isozymes COX-1 and COX-2. The introduction of a substituent at C5 of the central pyridine yielded optimum COX-2 inhibitory activity. One of the compounds, identified as 5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine, emerged as the optimum compound, demonstrating the potential for therapeutic applications .

Resolution of Nonsteroidal Antiandrogen

The nonsteroidal antiandrogen ICI 176334 has been resolved through chromatographic separation and subsequent hydrolysis and oxidation. An asymmetric synthesis established that the more potent enantiomer possesses the R absolute configuration. This work is crucial for the development of more effective antiandrogen therapies with fewer side effects .

Synthesis of Substituted Phenyl 2-Aminopyridine-3-sulfonates

Phenyl 2-aminopyridine-3-sulfonates have been synthesized from phenyl cyanomethanesulfonate, using the Pinner reaction followed by cyclocondensation. These compounds are of interest in pharmaceutical and medicinal research, potentially leading to new therapeutic agents .

Alkatrienyl Sulfoxides and Sulfones Synthesis

The synthesis of alkatrienyl sulfoxides and sulfones has been explored through methods such as [2,3]-sigmatropic rearrangement. Electrophile-promoted cyclization reactions have been investigated, leading to the formation of various heterocyclic compounds. This research contributes to the understanding of sulfoxide chemistry and its potential applications .

Cadmium(II) Complexes with Sulfonyl-Pyridyl-Amine

The electrochemical oxidation of cadmium in the presence of sulfonyl-pyridyl-amine has led to the formation of various cadmium(II) complexes. These complexes have been characterized by X-ray diffraction techniques, revealing different coordination environments for cadmium. Such studies are important for the development of metal-based drugs and understanding metal coordination chemistry .

Ruthenium-Catalyzed Meta Sulfonation

The ruthenium-catalyzed meta sulfonation of 2-phenylpyridines represents a novel approach to regioselective sulfonation. The process utilizes (arene)ruthenium(II) complexes and sulfonyl chlorides, achieving sulfonation at the meta position relative to the chelating group. This catalytic process opens up new possibilities for the synthesis of sulfonated aromatic compounds with unique regioselectivity .

科学研究应用

立体化学和不对称催化

立体化学在药物设计和合成中起着关键作用。类似于所描述化学物质的化合物已被用于研究不对称合成中的立体化学控制机制。例如,对像4-甲硫基-6-苯基-2,2'-联吡啶及其衍生物这样的配体的研究揭示了不对称硫原子控制的立体化学如何影响金属配合物的性质,这些配合物在催化和材料科学中具有潜在应用(Bouamaied et al., 2012)。

金属配合及其应用

类似化合物与金属的配合已被广泛研究,用于催化、制药和材料科学中的应用。对对甲苯磺酰化的4-氨基吡啶及其与Ni(II)和Fe(II)离子的配合研究突显了这些化合物在增强生物学和催化活性方面的潜力(Orie et al., 2021)。这样的金属配合物可以作为有机合成中的催化剂或作为电子材料中的活性组分。

磺化及其对有机合成的影响

磺化是有机合成中的关键反应,影响化合物的溶解性、反应性和电子性质。使用(芳烃)钌(II)配合物对2-苯基吡啶进行催化的间位磺化研究提供了一条途径,可以有选择性地将磺酰基引入芳香化合物的特定位置,这可以显著改变它们的化学行为和应用(Saidi et al., 2011)。

药物代谢研究

了解药物化合物的代谢对于药物开发至关重要。与"4-甲基-3-[(2-甲基苯基)磺酰基]-2-[(2-甲基-2-丙烯基)氧基]-6-苯基吡啶"结构相关的化合物已被用于研究哺乳动物代谢产物的生成,展示了它们在临床前药物代谢研究中的相关性。这些研究可以为设计具有改善疗效、减少毒性和优化药代动力学特性的药物提供信息(Zmijewski et al., 2006)。

属性

IUPAC Name |

4-methyl-3-(2-methylphenyl)sulfonyl-2-(2-methylprop-2-enoxy)-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-16(2)15-27-23-22(28(25,26)21-13-9-8-10-17(21)3)18(4)14-20(24-23)19-11-6-5-7-12-19/h5-14H,1,15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWPZPHQXLYHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OCC(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

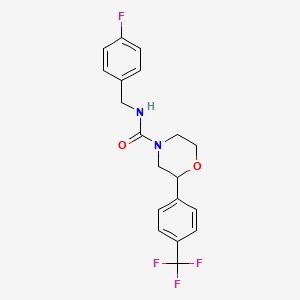

![ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2551053.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)

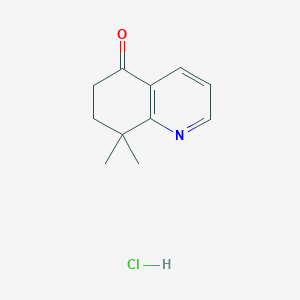

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)

![1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2551060.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

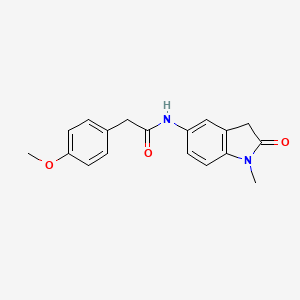

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)